molecular formula C11H13ClN2O3 B1526007 Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate CAS No. 1238324-67-8

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

Cat. No. B1526007
M. Wt: 256.68 g/mol
InChI Key: GKFAVHZVKTXFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a pyridine-based compound . It has a molecular weight of 256.69 . The IUPAC name for this compound is tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Reactions

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is involved in various chemical synthesis and reaction processes. For instance, its derivatives have been synthesized through reactions with different acid chlorides, showcasing its versatility in chemical synthesis. These derivatives, such as tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate, demonstrate the compound's potential in creating a range of chemical structures (Rao, Kumar, & Ravindhranath, 2013). Additionally, the preparation and Diels-Alder reaction of related compounds highlight its utility in complex organic synthesis processes, such as the creation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

Applications in Photovoltaic and Magnetic Materials

Some research has explored the application of tert-butyl carbamate derivatives in photovoltaic and magnetic materials. For example, amphiphilic ruthenium sensitizers, which include tert-butyl carbamate derivatives, have been investigated for their effectiveness in dye-sensitized solar cells. These studies suggest potential applications in renewable energy technologies (Klein et al., 2004). Similarly, research into single-molecule magnets involving tert-butyl carbamate derivatives has shown promising results, indicating their potential use in developing new magnetic materials (Kanetomo et al., 2015).

Pharmaceutical Intermediates

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate and its derivatives have also found applications as intermediates in pharmaceutical synthesis. For instance, its derivatives have been utilized in the synthesis of small molecule anticancer drugs, highlighting its importance in medicinal chemistry (Zhang et al., 2018). The compound's derivatives serve as key intermediates in synthesizing various pharmaceuticals, demonstrating its broad utility in drug development.

Biochemical Studies

In biochemical research, tert-butyl carbamate derivatives have been studied for their metabolism in biological systems. For example, the metabolism of terbacil, a related compound, in different plant species offers insights into herbicide tolerance and environmental interactions (Genez & Monaco, 1983). These studies contribute to our understanding of biochemical processes and environmental science.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFAVHZVKTXFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Hou, WL Guo, XN Liu, DW Yang - 2011 - degruyter.com
… of the resultant lithio derivatives with DMF gave the respective formyl products tert-butyl 3-formylpyridin-2 -ylcarbamate ( 4a) and tert-butyl 6-chloro-4-formylpyridin3-ylcarbamate (4b). …
Number of citations: 1 www.degruyter.com

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